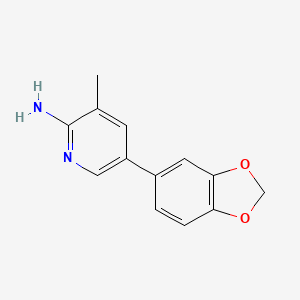![molecular formula C15H15BrN2O3 B5907275 isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5907275.png)
isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate, also known as IBOPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IBOPA is a pyridazine derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate is not well understood. However, it has been proposed that isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate has also been reported to inhibit the activity of various bacterial and fungal enzymes, including chitinase and β-glucosidase.
Biochemical and physiological effects:
isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate has been reported to exhibit significant anti-inflammatory and analgesic activities in animal models. Additionally, isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate has been shown to possess potent antifungal and antibacterial activities. isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate has also been studied for its potential application as a ligand for metal ions and as a precursor for the synthesis of various pyridazine derivatives.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate in lab experiments include its potent pharmacological activities and its ease of synthesis. However, the limitations of using isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate, including the exploration of its potential application in the treatment of various diseases, including cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate and to identify its potential targets. Finally, the development of new synthetic methods for the preparation of isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate and its derivatives is an area of active research.
Synthesemethoden
Isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate can be synthesized using various methods, including the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of sodium ethoxide, followed by the reaction of the resulting product with isopropyl chloroacetate. Another method involves the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of sodium ethoxide, followed by the reaction of the resulting product with isopropyl chloroformate. Both methods have been reported to yield isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate in good yields.
Wissenschaftliche Forschungsanwendungen
Isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate has been extensively studied for its potential application in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals. isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate has been reported to exhibit significant anti-inflammatory and analgesic activities in animal models. Additionally, isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate has been shown to possess potent antifungal and antibacterial activities. isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate has also been studied for its potential application as a ligand for metal ions and as a precursor for the synthesis of various pyridazine derivatives.
Eigenschaften
IUPAC Name |
propan-2-yl 2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3/c1-10(2)21-15(20)9-18-14(19)8-7-13(17-18)11-3-5-12(16)6-4-11/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOZHJHFXHOACH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1H-imidazol-2-ylmethyl)methyl{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine](/img/structure/B5907204.png)
![N-(2,5-dimethoxybenzyl)-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B5907225.png)
![7-(4-fluorophenyl)-2-[1-(2-methoxyethyl)piperidin-4-yl]-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one](/img/structure/B5907227.png)
![ethyl [3-(4H-1,2,4-triazol-4-yl)phenyl]carbamate](/img/structure/B5907239.png)
![5-{1-[(5-ethylpyridin-2-yl)methyl]-4-phenyl-1H-imidazol-5-yl}-2-methoxypyrimidine](/img/structure/B5907245.png)
![N-(1,1-dimethyl-2-oxo-2-{[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B5907248.png)
![(3S*,4R*)-4-(3-methyl-2-thienyl)-1-[2-(1H-pyrazol-1-ylmethyl)benzyl]piperidin-3-ol](/img/structure/B5907255.png)
![3-{[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl}-1-methyl-1H-indole](/img/structure/B5907261.png)

![N-(4-{[(3S)-3-(acetylamino)pyrrolidin-1-yl]carbonyl}phenyl)cyclobutanecarboxamide](/img/structure/B5907265.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B5907280.png)
![N-[4-(aminocarbonyl)phenyl]-3-fluorobenzamide](/img/structure/B5907284.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5907288.png)